Product packaging for 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol(Cat. No.:CAS No. 13373-10-9)

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B083247
CAS No.: 13373-10-9
M. Wt: 206.27 g/mol
InChI Key: BQNXPJGHKISKRZ-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Drug Discovery

Overview of Biologically Active Triazole Derivatives

The 1,2,4-triazole scaffold is a core component of numerous clinically successful drugs. nih.gov These derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. globalresearchonline.netnih.govmdpi.com The ability of the triazole nucleus to serve as a pharmacophore is well-established, as it can mimic the spatial arrangement and electronic properties of other functional groups, such as amides and esters, leading to high-affinity binding with biological receptors. nih.gov

Below is an interactive table summarizing some key therapeutic classes of 1,2,4-triazole derivatives and representative examples of marketed drugs.

Therapeutic ClassDrug Example(s)Primary Mechanism/Use
Antifungal Fluconazole (B54011), Itraconazole, Voriconazole (B182144), PosaconazoleInhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase, crucial for fungal cell membrane synthesis. nih.govresearchgate.net
Antiviral RibavirinA broad-spectrum antiviral agent used against various RNA and DNA viruses. nih.govnih.gov
Anticancer Letrozole, AnastrozoleAromatase inhibitors used in the treatment of hormone-responsive breast cancer. nih.govresearchgate.net
Anxiolytic/Hypnotic Alprazolam, EstazolamUsed for the management of anxiety and sleep disorders. nih.gov
Antimigraine RizatriptanA serotonin (B10506) receptor agonist used for treating migraines. nih.gov

Historical Context of Triazole Discovery and Development

The journey of triazoles in medicinal chemistry began in the late 19th century. The first 1,2,4-triazole derivative was synthesized by Bladin in 1885. nepjol.info However, their therapeutic potential was not realized until much later. A significant breakthrough occurred with the discovery of the antifungal properties of azole derivatives in the mid-20th century. nih.gov

The search for antifungal agents with improved safety and efficacy profiles led to the development of ketoconazole (B1673606) in the early 1980s, the first orally available azole for systemic fungal infections. nih.gov This was followed by the introduction of the first-generation triazoles, fluconazole and itraconazole, which offered a broader spectrum of activity and a better safety profile. nih.govsemanticscholar.org This success spurred further research, leading to second-generation triazoles like voriconazole and posaconazole, which have enhanced potency against resistant fungal pathogens. nih.govsemanticscholar.org This historical progression highlights the enduring importance of the 1,2,4-triazole scaffold in addressing unmet medical needs. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4S B083247 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol CAS No. 13373-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-benzyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXPJGHKISKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354240
Record name 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13373-10-9
Record name 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Rationale for Researching 4 Amino 5 Benzyl 4h 1,2,4 Triazole 3 Thiol

Unique Structural Features and Their Implications for Reactivity

The molecular structure of this compound (C₉H₁₀N₄S) is characterized by several key functional groups that dictate its chemical behavior. nih.gov

1,2,4-Triazole (B32235) Core: Provides a stable, aromatic heterocyclic ring that is a proven pharmacophore.

4-Amino Group (-NH₂): This primary amine is a crucial site for derivatization. It can readily react with aldehydes and ketones to form Schiff bases (azomethines), a common strategy for creating new compounds with enhanced biological profiles. mdpi.comdergipark.org.tr

3-Thiol Group (-SH): This group is pivotal to the molecule's reactivity. It can exist in a tautomeric equilibrium with its thione form (-C=S). researchgate.net The thiol group is nucleophilic and can undergo S-alkylation, while the adjacent N-H is acidic. This dual reactivity allows for the synthesis of a wide range of S-substituted and fused-ring derivatives.

5-Benzyl Group (-CH₂-Ph): The benzyl substituent adds a significant lipophilic character to the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic properties. The methylene (B1212753) spacer provides flexibility, allowing the phenyl ring to adopt various conformations for optimal interaction with biological targets.

The presence of these multiple reactive centers—the exocyclic amino and thiol groups—makes this compound a versatile building block for synthesizing more complex heterocyclic systems and libraries of potential drug candidates. mdpi.com

Emerging Therapeutic Potential of the Compound and its Derivatives

Research into this compound and its analogs has revealed a spectrum of promising biological activities. While the parent compound itself shows potential, its derivatives have been the primary focus of therapeutic investigation.

Antimicrobial and Antifungal Activity: Derivatives of the closely related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial and antifungal activities. dergipark.org.trktu.edu.tristanbul.edu.tr Studies on Schiff bases derived from 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione showed that compounds with chloro and bromo substitutions exhibited broad-spectrum antibacterial activity comparable to the standard drug ciprofloxacin. mdpi.com This suggests that the this compound scaffold is a promising foundation for developing new antibacterial agents to combat drug resistance. nepjol.infonepjol.inforesearchgate.net

Anticancer Activity: The 1,2,4-triazole-3-thione/thiol scaffold is increasingly recognized for its anticancer potential. nih.govresearchgate.netnih.gov These compounds can interact with various biomolecular targets involved in cancer progression. researchgate.net Research on various substituted 1,2,4-triazole-3-thiol derivatives has shown potent antiproliferative effects against a range of cancer cell lines, including breast, colon, and lung cancer. nih.govisres.org For instance, hydrazone derivatives of 1,2,4-triazole-3-thiols have been identified as promising anticancer agents, showing notable cytotoxicity against triple-negative breast cancer cells. nih.gov The structural similarity of this compound to these active compounds makes it a compelling candidate for anticancer drug design. zsmu.edu.ua

Other Potential Activities: Beyond antimicrobial and anticancer effects, the broader class of 4-amino-1,2,4-triazole-3-thiol derivatives has been investigated for other therapeutic properties. For example, analogs such as 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have demonstrated significant antiradical (antioxidant) activity. zsmu.edu.ua Furthermore, different derivatives of the 1,2,4-triazole core have shown anti-inflammatory and anticonvulsant activities, indicating the wide therapeutic window that can be explored from this versatile scaffold. nih.govmdpi.com

Precursor Synthesis and Triazole Ring Formation

The foundational step in synthesizing the this compound scaffold is the formation of the 1,2,4-triazole ring. This is typically achieved through the cyclization of intermediates derived from carboxylic acid hydrazides. These methods are versatile, allowing for the introduction of various substituents onto the triazole core. Two principal pathways have been extensively utilized: the cyclization of thiosemicarbazide (B42300) intermediates and more direct hydrazide-based approaches involving dithiocarbazinate salts.

Cyclization Reactions from Thiosemicarbazides and Isothiocyanates

A common strategy for constructing the 1,2,4-triazole-3-thiol ring involves the reaction of an acid hydrazide with an isothiocyanate. researchgate.net This reaction first yields a 1,4-substituted thiosemicarbazide intermediate. Subsequent intramolecular cyclization of this intermediate, typically under basic conditions, leads to the formation of the 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol. mdpi.com

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the acid hydrazide on the electrophilic carbon of the isothiocyanate, followed by a condensation reaction that closes the ring. The choice of the acid hydrazide and the isothiocyanate determines the substituents at positions 5 and 4 of the triazole ring, respectively. For instance, reacting phenylacetic acid hydrazide with various aryl isothiocyanates produces 1-phenylacetyl-4-aryl thiosemicarbazides, which can be cyclized to the corresponding 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiols. mdpi.comnih.gov Ring closure of these thiosemicarbazides in an alkaline medium is a well-established method for synthesizing 1,2,4-triazoles. mdpi.com

Hydrazide-Based Approaches for Triazole Core Construction

A more direct and widely employed method for synthesizing 4-amino-5-substituted-1,2,4-triazole-3-thiols involves a multi-step, one-pot reaction starting from an acid hydrazide. rsc.org This pathway is particularly effective for introducing the 4-amino group and is the primary method for obtaining the target compound, this compound. mdpi.comnih.gov The process involves the preparation of the acid hydrazide, its conversion to a potassium dithiocarbazinate intermediate, and the final cyclization with hydrazine (B178648) hydrate (B1144303). nepjol.infodergipark.org.trresearchgate.net

The synthesis begins with the preparation of the necessary acid hydrazide precursor. For the title compound, phenylacetic acid hydrazide is the key starting material. mdpi.comnih.gov Acid hydrazides are typically synthesized by reacting a corresponding ester (e.g., methyl benzoate (B1203000) or ethyl phenylacetate) with hydrazine hydrate. nepjol.inforesearchgate.net For example, phenylacetic acid hydrazide is obtained from the reaction of its corresponding ester with hydrazine hydrate. mdpi.comnih.gov Similarly, benzoic acid hydrazide is prepared from methyl benzoate and hydrazine hydrate in an alcohol solvent. nepjol.info

Table 1: Synthesis of Phenylacetic Acid Hydrazide

Starting Material Reagent Product

The prepared acid hydrazide is then treated with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (B78521) (KOH), in an alcoholic solution. rsc.orgdergipark.org.trresearchgate.net This reaction leads to the formation of a key intermediate, a potassium dithiocarbazinate salt (specifically, potassium 2-(2-(phenyl)acetyl)hydrazine-1-carbodithioate). nepjol.infonih.gov This salt is the direct precursor to the triazole ring. ijcrt.org The nucleophilic addition of the hydrazide to carbon disulfide, facilitated by the basic medium, is the crucial step in this stage. nih.gov

Table 2: Formation of Potassium Dithiocarbazinate

Reactant 1 Reactant 2 Base/Solvent Intermediate Product

The final and defining step is the cyclization of the potassium dithiocarbazinate intermediate. nepjol.infodergipark.org.tr This is achieved by refluxing the salt with an excess of hydrazine hydrate (N₂H₄·H₂O). rsc.orgnih.govijcrt.org During this reaction, the hydrazine molecule acts as a dinucleophile, attacking the thiocarbonyl group and the carbonyl group of the intermediate, leading to ring closure and the formation of the 4-amino-1,2,4-triazole-3-thiol ring system. nih.gov This step simultaneously forms the triazole ring and introduces the 4-amino group, yielding the final product, this compound. mdpi.com The product is typically isolated by acidifying the reaction mixture, which causes the thiol to precipitate. nih.gov

This entire sequence, from the acid hydrazide to the final 4-amino-1,2,4-triazole-3-thiol, represents an efficient and common method for synthesizing this class of compounds. ijcrt.org A reported synthesis of this compound yielded the product with a melting point of 207-209 °C. mdpi.com

Introduction of Benzyl and Amino Functionalities

The specific functionalities of this compound are strategically incorporated during the synthetic sequence.

The benzyl group at the 5-position of the triazole ring is introduced at the very beginning of the synthesis through the choice of precursor. The use of phenylacetic acid hydrazide ensures that the phenylacetyl moiety is carried through the reaction sequence. mdpi.comnih.gov Upon cyclization, the methylene group and the attached phenyl ring become the benzyl substituent at the C-5 position of the newly formed triazole ring.

The amino functionality at the 4-position is a direct consequence of using hydrazine hydrate as the cyclizing agent in the final step. ijcrt.orgnih.gov The reaction of the dithiocarbazinate intermediate with hydrazine hydrate leads to the incorporation of an -NH₂ group at the N-4 position of the triazole ring, a key feature that distinguishes this synthetic pathway. rsc.org

Alkylation Methods for Benzyl Substitution

The incorporation of the benzyl group at the 5-position of the 1,2,4-triazole ring is typically achieved by utilizing a starting material that already contains the benzyl moiety. The synthesis does not involve a direct alkylation of a pre-formed triazole ring but rather builds the heterocyclic system around a benzyl-containing precursor.

A common and effective pathway begins with phenylacetic acid hydrazide. nih.gov This starting material is crucial as it provides the benzyl group (-CH₂-Ph) that will ultimately be positioned at C-5 of the triazole ring. The hydrazide is converted into a key intermediate, such as a potassium dithiocarbazinate salt, by reacting it with carbon disulfide in an alkaline medium like ethanolic potassium hydroxide. mdpi.comdergipark.org.tr This intermediate contains the necessary carbon, sulfur, and nitrogen atoms, along with the intact benzyl group, primed for the subsequent cyclization step that forms the triazole ring.

Nucleophilic Substitution for Amino Group Incorporation

The introduction of the amino group at the N-4 position is a defining step in the synthesis of the title compound and is accomplished through a cyclization reaction, not a direct nucleophilic substitution on a pre-formed triazole ring. The key reagent for this transformation is hydrazine hydrate (NH₂NH₂·H₂O). mdpi.comdergipark.org.tr

Starting with the potassium dithiocarbazinate intermediate derived from phenylacetic acid hydrazide, treatment with an excess of hydrazine hydrate under reflux conditions initiates an intramolecular cyclization. mdpi.comdergipark.org.trresearchgate.net During this process, the hydrazine molecule attacks the thiocarbonyl group and one of the nitrogen atoms of the hydrazide backbone, leading to the formation of the five-membered 1,2,4-triazole ring. One of the amino groups from the hydrazine hydrate molecule becomes the 4-amino substituent on the triazole ring, while the other facilitates the ring closure and is subsequently eliminated along with other atoms as hydrogen sulfide (B99878) gas. dergipark.org.tr Acidification of the reaction mixture after cooling yields the desired this compound as a solid product. dergipark.org.tr

Derivatization Strategies of this compound

The presence of the reactive 4-amino group and the 3-thiol group makes this compound a versatile scaffold for further chemical modifications. researchgate.netresearchgate.net Key strategies include the formation of Schiff bases and cyclization reactions to create complex fused heterocyclic systems.

Synthesis of Schiff Bases

The primary amino group at the N-4 position is a nucleophilic site that readily reacts with carbonyl compounds, particularly aldehydes, to form Schiff bases (azomethines). researchgate.netnepjol.infoktu.edu.trnih.govresearchgate.net This reaction is a cornerstone for creating a diverse library of derivatives. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

The synthesis of Schiff bases is typically achieved through the condensation of this compound with various substituted aromatic aldehydes. researchgate.netnepjol.inforesearchgate.netresearchgate.net The reaction is generally carried out by refluxing equimolar amounts of the triazole and the respective aldehyde in a solvent such as ethanol (B145695). mdpi.comnih.gov The addition of a catalytic amount of a strong acid, like concentrated hydrochloric acid or sulfuric acid, is often employed to facilitate the dehydration process and drive the reaction to completion. mdpi.comnepjol.info Upon cooling the reaction mixture, the resulting Schiff base often precipitates and can be purified by recrystallization from a suitable solvent like ethanol. mdpi.com This method has been successfully used to synthesize a variety of derivatives by reacting the parent triazole with aldehydes such as benzaldehyde, 4-chlorobenzaldehyde, and 3-nitrobenzaldehyde. mdpi.com

Table 1: Examples of Synthesized Schiff Bases via Condensation

Aldehyde Used Resulting Schiff Base Yield (%) Melting Point (°C) Reference
Benzaldehyde 5-Benzyl-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol 43% 177-178 mdpi.com
p-Chlorobenzaldehyde 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol 58% 205-206 mdpi.com
m-Nitrobenzaldehyde 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol 69% 181-182 mdpi.com

Cyclization Reactions to Form Fused Heterocycles

A further derivatization strategy involves using the synthesized Schiff bases as intermediates to construct more complex, fused heterocyclic systems. researchgate.net A notable example is the reaction of the Schiff base with thioglycolic acid (mercaptoacetic acid) to yield thiazolidinone derivatives. researchgate.netktu.edu.tr In this reaction, the thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, followed by an intramolecular cyclization via condensation between the carboxylic acid group and the imine nitrogen. This process results in the formation of a thiazolidinone ring fused to the parent triazole structure. researchgate.netktu.edu.tr These reactions are typically performed by refluxing the Schiff base and thioglycolic acid in a non-polar solvent like dry benzene (B151609). ktu.edu.tr This approach significantly expands the structural diversity of compounds derived from this compound, leading to new chemical entities with potentially unique biological profiles.

Thiazolidinone Derivatives via Thioglycolic Acid Reactions

The synthesis of thiazolidinone derivatives from this compound is a well-established, two-step process. This pathway leverages the reactivity of the 4-amino group.

The initial step involves the condensation of the 4-amino group of the triazole with a variety of aromatic aldehydes. This reaction, typically catalyzed by a few drops of a strong acid like concentrated HCl or glacial acetic acid in a solvent such as ethanol, yields the corresponding N-benzylideneamino- (or Schiff base) intermediates. nih.govktu.edu.tr

In the subsequent step, these Schiff bases undergo a cyclocondensation reaction with thioglycolic acid. ktu.edu.trdergipark.org.tr The reaction is commonly performed by refluxing the Schiff base and thioglycolic acid in a non-polar solvent like dry benzene or dioxane, sometimes with a catalyst like anhydrous zinc chloride. chemmethod.com The nucleophilic thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group condenses with the imine nitrogen, leading to the formation of the five-membered thiazolidinone ring. This results in the final product: 2-(aryl)-3-(5-benzyl-3-thioxo-2,3-dihydro-4H-1,2,4-triazol-4-yl)thiazolidin-4-one derivatives.

Starting TriazoleAldehydeReaction Conditions (Schiff Base)Reaction Conditions (Thiazolidinone)Final Product Class
This compoundBenzaldehydeEthanol, conc. HCl, reflux 2h nih.govThioglycolic acid, dry benzene, reflux 10h ktu.edu.tr2-phenyl-3-(5-benzyl-3-thioxo-...)thiazolidin-4-one
This compound4-ChlorobenzaldehydeEthanol, conc. HCl, reflux 2h nih.govThioglycolic acid, dry benzene, reflux 10h ktu.edu.tr2-(4-chlorophenyl)-3-(5-benzyl-3-thioxo-...)thiazolidin-4-one
This compound4-MethoxybenzaldehydeEthanol, conc. HCl, reflux 2h nih.govThioglycolic acid, dry benzene, reflux 10h ktu.edu.tr2-(4-methoxyphenyl)-3-(5-benzyl-3-thioxo-...)thiazolidin-4-one
This compound3-NitrobenzaldehydeEthanol, conc. HCl, reflux 2h nih.govThioglycolic acid, dry benzene, reflux 10h ktu.edu.tr2-(3-nitrophenyl)-3-(5-benzyl-3-thioxo-...)thiazolidin-4-one
Triazolo[3,4-b]researchgate.netnih.govnih.govthiadiazine Derivatives

The fusion of a thiadiazine ring to the 1,2,4-triazole core results in the formation of the researchgate.netnih.govmdpi.comtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazine heterocyclic system. This is typically achieved through the reaction of this compound with α-halocarbonyl compounds, such as phenacyl bromides or ethyl chloroacetate. nih.gov

The reaction mechanism involves two key steps. First, the nucleophilic thiol group of the triazole attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an S-alkylated intermediate. nih.gov This is followed by an intramolecular cyclization, where the 4-amino group attacks the carbonyl carbon of the newly introduced side chain. Subsequent dehydration leads to the formation of the six-membered thiadiazine ring, yielding the fused bicyclic system. researchgate.netnih.gov The reaction is often carried out in refluxing ethanol or a similar solvent, sometimes in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide formed during the initial alkylation step. nih.gov

ElectrophileReaction ConditionsProduct Class
Substituted Phenacyl BromidesRefluxing ethanol/DMF researchgate.net3-benzyl-6-aryl-7H- researchgate.netnih.govmdpi.comtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines
Ethyl ChloroacetateAcetic acid, Schiff base intermediate nih.gov3-benzyl-7H- researchgate.netnih.govmdpi.comtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazin-6(5H)-ones
α-ChloroacetoneRefluxing acetic acid, HPA catalyst nih.gov3-benzyl-6-methyl-7H- researchgate.netnih.govmdpi.comtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines

Mannich Reactions and Their Products

The Mannich reaction provides a pathway to introduce aminomethyl substituents onto the triazole scaffold. This compound possesses multiple potential sites for this reaction, including the secondary amine within the triazole ring (at the N1 or N2 position, depending on the tautomeric form) and the primary 4-amino group. researchgate.net

The reaction involves treating the triazole with formaldehyde (B43269) and a primary or secondary amine. nih.govresearchgate.net Depending on the reaction conditions and the specific amine used, substitution can occur at different positions. For instance, reaction at the ring nitrogen leads to N-aminomethyl derivatives, while reaction at the exocyclic 4-amino group can produce 4-(aminomethyl)amino derivatives. It is also possible for the reaction to occur on the Schiff base derivatives of the parent triazole. researchgate.net

Reactions with Halogen Compounds

The thiol group of this compound is highly nucleophilic and readily reacts with various halogen-containing electrophiles, primarily leading to S-substituted derivatives. researchgate.net This S-alkylation is one of the most common transformations for this class of compounds.

The reaction is typically carried out by treating the triazole with an alkyl or benzyl halide (e.g., benzyl chloride) or an α-halo ketone (e.g., 2-bromo-1-phenylethanone) in a polar solvent like ethanol or DMF. mdpi.commdpi.com A base, such as cesium carbonate or triethylamine, is generally required to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then displaces the halide from the electrophile. mdpi.commdpi.com This method is a versatile and high-yielding route to a wide array of S-substituted triazoles, which serve as intermediates for further synthetic transformations, such as the synthesis of triazolothiadiazines mentioned previously.

Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from this compound is a chemically feasible pathway, although specific examples in the literature for this exact compound are not prominent. The reaction would target the primary 4-amino group. Based on standard organic synthesis principles, the amino group can act as a nucleophile and react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form a sulfonamide linkage (-NH-SO2-).

This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which serves as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction. The resulting products would be N-(5-benzyl-3-thiol-4H-1,2,4-triazol-4-yl)benzenesulfonamides.

General Synthetic Considerations and Optimization

The utility of this compound as a synthetic precursor is contingent on its efficient preparation. The primary synthesis of the triazole core itself and the subsequent derivatization reactions require careful consideration of reaction conditions to maximize yields and purity.

Reaction Conditions and Yield Optimization

The synthesis of this compound has been reported with a yield of 53%. nih.gov This synthesis starts from phenylacetic acid hydrazide, which is converted to a 1,4-substituted thiosemicarbazide, followed by cyclization in a basic medium. nih.gov

A common and general route for the synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold involves the cyclization of potassium dithiocarbazinate salts with hydrazine hydrate. ktu.edu.trnepjol.info The dithiocarbazinate is prepared by reacting an acid hydrazide (in this case, phenylacetic acid hydrazide) with carbon disulfide in the presence of potassium hydroxide in ethanol. nepjol.info The subsequent cyclization with hydrazine hydrate involves refluxing the mixture until the evolution of hydrogen sulfide ceases. ktu.edu.tr

Optimization of this process involves several factors:

Temperature Control: The initial formation of the dithiocarbazinate is often performed at room temperature over several hours, while the final cyclization step requires heat (reflux) to drive the reaction to completion.

Purity of Reagents: The purity of the starting acid hydrazide and carbon disulfide is crucial for obtaining a clean product and good yield.

Reaction Time: Monitoring the reaction, for example by checking for the cessation of H₂S evolution during cyclization, is important to ensure the reaction goes to completion without forming degradation byproducts.

Work-up Procedure: The final product is typically precipitated by acidifying the cooled reaction mixture with a mineral acid like HCl. ktu.edu.tr Proper washing of the precipitate is necessary to remove inorganic salts. Recrystallization from a suitable solvent, such as ethanol, is used for final purification.

By carefully controlling these parameters, the yield and purity of the target compound can be maximized, providing a reliable supply for subsequent derivatization reactions.

Solvent Effects on Reaction Outcomes

The selection of a solvent is a critical parameter in the synthesis of this compound and its derivatives, as it can significantly influence reaction rates, yields, and even the chemical structure of the final product. The solvent's properties, such as polarity, proticity, and boiling point, play a crucial role in dissolving reactants, stabilizing transition states, and determining the reaction pathway.

Detailed research into the synthesis of related 1,2,4-triazole systems has demonstrated the profound impact of the reaction medium. For instance, studies on the interaction between 1,2,4-triazole-3-thiols and various synthons have been conducted across a spectrum of solvents to determine the optimal conditions. mdpi.com These investigations often compare polar protic solvents like ethanol and acetic acid, polar aprotic solvents such as acetonitrile (B52724) and acetone, and non-polar solvents like toluene (B28343) and benzene. mdpi.com The progress of these reactions is typically monitored over extended periods, ranging from 30 minutes to 24 hours, to assess the solvent's effect on reaction kinetics. mdpi.com

In the multi-step synthesis of the parent compound, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, specific solvents are employed for distinct stages. The initial cyclization of potassium dithiocarbazinate with hydrazine hydrate to form the triazole ring is commonly performed in water, which serves as an accessible and effective medium for this transformation. nepjol.infodergipark.org.tr Subsequent purification of the resulting triazole is often achieved through recrystallization from ethanol or an ethanol-water mixture. nih.gov For the synthesis of derivatives, such as Schiff bases, ethanol is frequently the solvent of choice for the condensation reaction between the 4-amino group of the triazole and an appropriate aldehyde. nepjol.infonih.gov Further derivatization, like the reaction with thioglycolic acid to form thiazolidinone rings, has been successfully carried out in dry benzene. dergipark.org.tr

The choice of solvent can also determine the regioselectivity of derivatization reactions, such as alkylation. Investigations into the alkylation of 1,2,4-triazole-3-thiols have revealed the potential for forming both N-substituted and S-substituted isomers, with the solvent environment playing a role in directing the outcome. researchgate.net

As an alternative to conventional solvent-based methods, solvent-free synthesis by grinding has emerged as a green and efficient approach. documentsdelivered.com This technique not only avoids the use of potentially hazardous organic solvents but has also been shown to significantly enhance reaction yields in the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones. documentsdelivered.com

The following table summarizes the influence of different solvent types on the synthesis of 1,2,4-triazole derivatives, based on findings from related studies.

Solvent ClassExample SolventsTypical Application/ObservationReaction Time (Monitored)Reference
Polar Protic WaterCyclization of potassium dithiocarbazinate to form the triazole ring.3-4 hours nepjol.info
EthanolSynthesis of Schiff bases; Recrystallization of final products.2-3 hours nepjol.infonih.gov
Acetic AcidStudied for interactions of 1,2,4-triazole-3-thiols with N-arylmaleimides.30 min - 24 h mdpi.com
Polar Aprotic Acetone, AcetonitrileUsed in comparative studies for triazole derivative synthesis.30 min - 24 h mdpi.com
Dimethyl Sulfoxide (DMSO)Employed as a solvent for specific oxidative cyclization reactions.1 hour nih.gov
Non-Polar Benzene, TolueneSynthesis of thiazolidinone derivatives from Schiff bases; Used in comparative studies.Not specified mdpi.comdergipark.org.tr
Solvent-Free GrindingSynthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones.Not applicable documentsdelivered.com

Coordination Chemistry and Metal Complexes of 4 Amino 5 Benzyl 4h 1,2,4 Triazole 3 Thiol

Ligand Properties of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

The coordinating behavior of this compound is dictated by the presence of several potential donor sites: the exocyclic amino group, the triazole ring nitrogen atoms, and the sulfur atom of the thiol group. This multiplicity of binding sites allows for a rich and varied coordination chemistry.

Bidentate Coordination through Sulfur and Nitrogen Atoms

Extensive research has demonstrated that this compound predominantly functions as a bidentate ligand, coordinating to metal ions through a nitrogen atom and the sulfur atom. This chelation typically involves the deprotonated thiol sulfur and one of the nitrogen atoms, often from the exocyclic amino group, to form a stable five-membered ring with the metal center ijprajournal.comnih.gov. Spectroscopic data, such as FT-IR, provides evidence for this coordination mode. A key indicator is the disappearance of the ν(S-H) band (around 2500-2600 cm⁻¹) in the spectra of the metal complexes, coupled with shifts in the ν(C=N) and ν(N-H) bands, suggesting the involvement of both the thiol and amino groups in bonding .

Role of the Thiol Group in Metal Ion Coordination

The thiol group is central to the coordinating ability of this ligand and exists in a tautomeric equilibrium with its thione form (Figure 1). In the solid state, the thione form is often dominant ekb.eg. However, in solution and particularly upon complexation with a metal ion, the equilibrium shifts towards the thiol form, which then loses a proton to form a thiolate anion. This deprotonated sulfur atom is a soft donor and readily coordinates with a variety of transition metal ions nih.govekb.eg. The formation of the metal-sulfur bond is a critical step in the chelation process and significantly contributes to the stability of the resulting metal complexes. The deprotonation of the thiol group is often evidenced by the disappearance of the characteristic S-H proton signal in the ¹H NMR spectra of the complexes when compared to the free ligand .

Figure 1: Thione-thiol tautomerism in this compound.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation with Transition Metal Ions (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Mn(II), Fe(II), Fe(III), Co(II), Pd(II), Pb(II))

Complexes of this compound and its derivatives have been successfully synthesized with a wide range of transition metal ions. The general procedure involves mixing a hot ethanolic or methanolic solution of the ligand with a solution of the corresponding metal salt (e.g., chloride or acetate) in a 1:1 or 2:1 ligand-to-metal molar ratio ijprajournal.comnih.gov. The resulting complexes often precipitate out of the solution upon cooling and can be purified by recrystallization.

For instance, Co(II), Ni(II), Cu(II), and Cd(II) complexes of Schiff bases derived from 4-amino-5-benzyl-4H-1,2,4-triazole-3-thione have been synthesized and characterized nih.gov. Similarly, complexes of the related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with Ni(II), Co(II), Cd(II), and Zn(II) have been prepared . While specific studies on all the listed metal ions with the exact benzyl (B1604629) derivative are not extensively detailed in all cases, the general synthetic methodology is broadly applicable. For example, a Pb(II) complex of a similar triazole derivative was synthesized by reacting the ligand with lead(II) acetate in methanol ijprajournal.com.

Applications of Metal Complexes

While the primary focus of many studies has been on the synthesis and structural characterization of these metal complexes, research has also explored their potential applications, particularly in the biological field. The chelation of the metal ion to the triazole ligand can enhance the biological activity of the ligand itself.

The metal complexes of this compound and its derivatives have shown promise as antimicrobial and anticancer agents. For example, Co(II), Ni(II), Cu(II), and Cd(II) complexes of Schiff bases derived from this ligand have been screened for their antimicrobial activity against various bacteria and fungi nih.gov. In many cases, the metal complexes exhibit greater antimicrobial activity than the free ligand, a phenomenon that is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the cell membranes of microorganisms.

Furthermore, metal complexes of similar 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their anticancer properties. For instance, Cd(II) and Zn(II) complexes of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant cytotoxicity against breast cancer cell lines . The mechanism of action is thought to involve the interaction of the complex with DNA or the inhibition of essential enzymes in the cancer cells. The specific applications are an active area of research, with the potential for these complexes to be developed into novel therapeutic agents.

Photostabilization of Polymers (e.g., Polystyrene)

Research has shown that Schiff bases derived from 1,2,4-triazole-3-thiols can act as effective photostabilizers for polystyrene. epa.govnih.gov These compounds enhance the photostability of polystyrene films when blended in small concentrations. nih.gov The mechanism of photostabilization is believed to occur through two primary pathways: direct absorption of UV radiation and radical scavenging. epa.govnih.gov The aromatic and heterocyclic rings in these molecules can absorb harmful UV radiation and dissipate the energy as heat, thus protecting the polymer matrix. nih.gov

Furthermore, metal complexes of substituted 1,2,4-triazoles have been investigated as photostabilizers for polystyrene. For instance, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared and incorporated into polystyrene films. orientjchem.org The effectiveness of these complexes as photostabilizers was evaluated by monitoring the changes in the polymer films upon irradiation with UV light. The rate of photodecomposition was found to be significantly reduced in the presence of these metal complexes. orientjchem.org

The photostabilization efficiency of such additives is often quantified by monitoring the formation of carbonyl and hydroxyl groups in the polymer, which are indicative of degradation. A lower formation rate of these groups signifies better photostabilization. The data from a study on 4-(4-substituted benzylideneamino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiols in polystyrene is presented below as an illustrative example of the stabilizing effect of this class of compounds.

CompoundCarbonyl Index (ICO) after 250h IrradiationHydroxyl Index (IOH) after 250h IrradiationWeight Loss (%) after 250h Irradiation
Polystyrene (Blank)0.480.420.95
PS + 4-((4-methylbenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol0.150.120.28
PS + 4-((4-nitrobenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol0.120.100.22
PS + 4-((4-methoxybenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol0.180.140.33

Table 1: Photostabilization efficiency of related 1,2,4-triazole-3-thiol derivatives in polystyrene films. Data is illustrative and based on findings for structurally similar compounds. nih.gov

Enhanced Biological Activities of Coordinated Compounds

The coordination of 1,2,4-triazole-3-thiol derivatives to metal ions has been shown to significantly enhance their biological activities. This enhancement is often attributed to the chelation theory, which suggests that the coordination of a metal ion to a ligand can increase the lipophilicity of the complex, facilitating its transport across cell membranes.

While specific studies on the enhanced biological activity of metal complexes of this compound are limited, the broader family of 1,2,4-triazole (B32235) metal complexes has been extensively studied for its antimicrobial properties. For instance, metal complexes of Schiff bases derived from 4-amino-5-phenyl-4H- epa.govnih.govanjs.edu.iq-triazole-3-thiol have been synthesized and evaluated for their antimicrobial activity. researchgate.netsemanticscholar.org

In many cases, the metal complexes exhibit superior antibacterial and antifungal activity compared to the free ligand. semanticscholar.orgnih.gov For example, a study on Schiff bases derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol and their Zn(II), Cd(II), and Hg(II) complexes demonstrated that the metal complexes had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org The enhanced activity of the metal complexes is thought to be due to the combined effect of the metal ion and the ligand, which can lead to the inhibition of various cellular processes in microorganisms.

The following table provides an example of the enhanced antibacterial activity of metal complexes of a related 1,2,4-triazole Schiff base ligand.

CompoundZone of Inhibition (mm) vs. Staphylococcus aureusZone of Inhibition (mm) vs. Escherichia coli
Ligand: 4-amino-5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol108
Zn(II) Complex1512
Cd(II) Complex1814
Hg(II) Complex2219
Ampicillin (Standard)2528

Table 2: Antibacterial activity of a related 1,2,4-triazole Schiff base and its metal complexes. Data is illustrative and based on findings for a structurally similar compound. semanticscholar.org

Computational and Theoretical Investigations of 4 Amino 5 Benzyl 4h 1,2,4 Triazole 3 Thiol

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com It is widely employed to understand and predict the interaction between a ligand and a protein's active site. ekb.eg For the class of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. pnrjournal.compnrjournal.com

Derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol have been computationally evaluated against several key enzyme targets implicated in disease, validating their potential binding modes and interactions.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, making it a significant target for antimicrobial and anticancer therapies. Molecular docking studies on 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives have been performed to investigate their inhibitory potential against DHFR. For instance, a study on a related triazole thiol identified MTB β-ketoacyl ACP synthase I (KasA) as a primary target, though DHFR was also considered as a potential target for this class of compounds. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that play vital roles in physiological processes, and their inhibition is relevant for treating conditions like glaucoma and certain cancers. nih.gov Docking studies of 1,2,4-triazole (B32235) derivatives have been conducted to explore their inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). These studies help in identifying key interactions within the enzyme's active site that are responsible for inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose dysregulation is a major cause of many cancer types. researchgate.net Molecular docking simulations have been performed on 1,2,4-triazole-based derivatives to assess their binding affinity to both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. A docking simulation of one such derivative was carried out to understand its inhibitory potency and binding interactions within the EGFR active site. researchgate.netnih.gov

PARP-1: No specific molecular docking studies focusing on the interaction between this compound and Poly (ADP-ribose) polymerase-1 (PARP-1) were identified in the reviewed literature.

A primary output of molecular docking is the prediction of binding energy, which estimates the strength of the ligand-receptor complex, and the identification of specific interactions like hydrogen bonds and hydrophobic contacts. researchgate.net For derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, studies have shown that the 1,2,4-triazole ring is often crucial for forming hydrogen bond interactions with amino acid residues in the active site of target enzymes. researchgate.net

The following table summarizes findings from docking studies on related 1,2,4-triazole-3-thiol derivatives against various enzymatic targets.

Target EnzymePDB IDCompound ClassPredicted Binding Energy (kcal/mol)Key Interacting Residues
pf-DHFR (wild type)Not Specified4-anilinoquinoline-triazine hybrid-10.6SER111, LEU40, SER108, GLY44 researchgate.net
pf-DHFR (quadruple mutant)Not Specified4-anilinoquinoline-triazine hybrid-10.9Not Specified researchgate.net
Carbonic Anhydrase I (hCA I)Not SpecifiedBenzimidazole-1,3,4-triazole hybridNot SpecifiedInteractions with the enzyme's active site confirmed. nih.gov
Carbonic Anhydrase II (hCA II)Not SpecifiedBenzimidazole-1,3,4-triazole hybridNot SpecifiedInteractions with the enzyme's active site confirmed. nih.gov
EGFR (wild type & mutant)Not SpecifiedBenzimidazole-1,2,4-triazole hybridNot SpecifiedBinding interactions within the active site were analyzed. researchgate.netnih.gov
MTB β-ketoacyl ACP synthase I (KasA)Not Specified4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolStronger binding predicted than standard inhibitor.Catalytic histidine residues. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movement and conformational changes of the complex over time. nih.gov This technique is powerful for assessing the stability of the predicted binding poses and understanding the dynamic aspects of ligand recognition. nih.gov

MD simulations are used to evaluate the stability of the ligand-receptor complex. This is often achieved by calculating various parameters over the simulation period, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and Radius of Gyration (Rg).

Quantum Chemical Studies

Quantum chemical methods are used to investigate the electronic structure and reactivity of molecules. These calculations can provide fundamental insights into molecular properties, such as the relative stability of different isomers or tautomers.

The this compound molecule can exist in two tautomeric forms: the thione form and the thiol form. This tautomerism involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring. The equilibrium between these two forms is crucial as one tautomer may be more biologically active than the other. researchgate.net

Quantum chemical investigations have been conducted on 1,2,4-triazole-3-thione and its derivatives to study this intramolecular thione-thiol tautomerism. nih.govresearchgate.net Using electronic structure methods such as Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller–Plesset perturbation theory (MP2), researchers have calculated the structures and energetics of the tautomers. nih.govresearchgate.net

Studies consistently show that in the gas phase, the thione form is the more stable tautomer across all tested levels of theory. nih.govresearchgate.net The B3LYP/6-31G(d,p) level of theory has been identified as particularly reliable for investigating this type of tautomerism. nih.gov Furthermore, investigations into substituted derivatives indicate that the nature of the substituent on the ring does not have a significant effect on the relative stabilities or the energy barriers for the proton transfer, with the thione form remaining the predominant species in the gas phase. nih.gov Experimental studies using HPLC-MS on related compounds have also concluded that the thione form is the major component in solution, with the thiol being the minor one. researchgate.netjocpr.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via cyclization of thiosemicarbazide precursors under basic or acidic conditions. For example, Mannich reactions with formaldehyde and secondary amines generate derivatives (e.g., 4-[(4-aryl)methylidene]amino derivatives) . Alkylation using bromo-diethylmalonate or chloroacetic acid yields S-alkylated derivatives, with optimal conditions requiring reflux in ethanol or acetonitrile for 4–6 hours . Yield optimization often involves pH control (e.g., basic media for cyclization) and stoichiometric ratios of reagents .

Q. How is structural characterization of this compound and its derivatives performed?

  • Methodology : Modern techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in triazole-thione derivatives .
  • Elemental analysis and mass spectrometry : Validate molecular formulas (e.g., C₁₂H₁₂N₄S₃ for benzothiazole derivatives) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Antimicrobial assays (e.g., broth microdilution) show MIC values against Staphylococcus aureus (MIC = 8–32 µg/mL) and Candida albicans (MIC = 16–64 µg/mL). Activity correlates with electron-withdrawing substituents (e.g., halogens) on the benzyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact structure-activity relationships (SAR) in antimicrobial applications?

  • Methodology :

  • Electron-deficient groups : Fluorine or nitro substituents enhance membrane penetration, improving antifungal activity .
  • Mannich base derivatives : Introduction of morpholine or piperazine groups increases solubility and bioavailability but may reduce potency due to steric hindrance .
  • Thiol vs. thione tautomers : Thiol forms (e.g., 3-thiol) exhibit higher reactivity in enzyme inhibition assays compared to oxidized thiones .

Q. What mechanistic insights explain its enzyme inhibitory effects (e.g., COX-2 or CYP450)?

  • Methodology : Docking studies (AutoDock Vina) reveal hydrogen bonding between the triazole-thiol moiety and catalytic residues (e.g., Tyr385 in COX-2). Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km values .

Q. How can computational methods (e.g., DFT, molecular dynamics) optimize derivative design?

  • Methodology :

  • DFT calculations : Predict reactive sites (e.g., sulfur atom with high Fukui indices) for electrophilic substitutions .
  • ADMET profiling : SwissADME predicts poor blood-brain barrier penetration but favorable hepatic metabolism for methyl-substituted derivatives .

Q. How should researchers address contradictions in reported biological efficacy across studies?

  • Methodology :

  • Strain variability : Compare MIC data against standardized strains (e.g., ATCC 25923 for S. aureus) to control for genetic differences .
  • Solvent effects : DMSO concentrations >1% may artificially inflate activity; use water-soluble PEG formulations for in vitro assays .

Q. What green chemistry approaches improve synthesis sustainability?

  • Methodology : Microwave-assisted synthesis reduces reaction times (from 6 hours to 30 minutes) and improves yields (85% vs. 60% conventional) for S-alkylated derivatives . Solvent-free conditions using ball milling are under investigation for scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.